4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine
Description
4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine is a heterocyclic compound featuring a piperidine core modified with two distinct moieties:
- A 3,4-dimethoxybenzoyl group at the 1-position, which introduces aromaticity and electron-donating methoxy substituents that may enhance lipophilicity and receptor interaction .
This structural combination distinguishes it from simpler piperidine-oxadiazole derivatives, suggesting tailored physicochemical and pharmacological properties.
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-24-15-6-5-14(11-16(15)25-2)19(23)22-9-7-13(8-10-22)18-21-20-17(26-18)12-3-4-12/h5-6,11-13H,3-4,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKFRZNUQISMXSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Oxadiazole Ring
The cyclopropyl substituent on the oxadiazole ring is a critical feature. Comparisons include:
- 4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine hydrochloride (): Lacks the 3,4-dimethoxybenzoyl group, existing as a hydrochloride salt.
- 5-Substituted-1,3,4-oxadiazole derivatives (): Synthesized with substituents like methyl, phenyl, or thioether groups. These analogues often exhibit antibacterial activity, but cyclopropyl may confer superior steric and electronic properties for target engagement .
Piperidine Modifications
The 3,4-dimethoxybenzoyl group differentiates the target compound from others:
- 1-(3,4-Dimethylphenyl)-1-cyclopropyl ethanol (): Shares aromatic substituents but replaces the piperidine-oxadiazole scaffold with an ethanol backbone, likely altering bioavailability and target selectivity .
- Piperidine derivatives with sulfonyl or triazole groups (): These modifications prioritize different electronic profiles (e.g., sulfonyl’s electron-withdrawing effects vs. benzoyl’s electron-donating methoxy groups), impacting solubility and binding affinity .
Tabulated Comparison of Key Compounds
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(3,4-dimethoxybenzoyl)piperidine?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example:
Cyclocondensation : Cyclopropyl-substituted hydrazide derivatives are reacted with carbon disulfide (CS₂) under basic conditions (KOH/EtOH) to form the 1,3,4-oxadiazole ring .
Nucleophilic Substitution : The oxadiazole intermediate is coupled with a piperidine scaffold functionalized with a bromomethyl or sulfonyl group. For instance, LiH in DMF facilitates nucleophilic displacement reactions between thiol-oxadiazole intermediates and electrophilic piperidine derivatives .
Acylation : The 3,4-dimethoxybenzoyl group is introduced via acylation of the piperidine nitrogen using activated esters (e.g., acid chlorides) in the presence of a base like Na₂CO₃ .
- Key Reagents : CS₂, KOH, LiH, DMF, and 3,4-dimethoxybenzoyl chloride.
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer :
- Spectroscopy : IR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzoyl; C-N-C in oxadiazole at ~1250 cm⁻¹). ¹H-NMR identifies substituents (e.g., cyclopropyl protons as a multiplet at δ 1.0–1.5 ppm; methoxy groups as singlets at δ 3.8–3.9 ppm) .
- Mass Spectrometry : High-resolution EI-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to confirm the molecular formula .
- Chromatography : TLC and HPLC monitor reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Q. What crystallographic methods are suitable for resolving its 3D structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:
- Data Collection : High-resolution data (θ ≤ 25°) collected at low temperature (e.g., 100 K) to minimize thermal motion .
- Refinement : Anisotropic displacement parameters for non-H atoms; H atoms placed geometrically. R-factor convergence < 5% ensures accuracy .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Variation of Substituents : Replace cyclopropyl with other groups (e.g., methyl, phenyl) to assess steric/electronic effects on target binding .
- Piperidine Modifications : Introduce sulfonyl or alkyl groups to the piperidine nitrogen to enhance solubility or membrane permeability .
- Assay Design : Use in vitro bacterial inhibition assays (e.g., MIC determination against S. aureus and E. coli) paired with computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What experimental approaches address contradictions in biological data across studies?
- Methodological Answer :
- Control Experiments : Verify compound stability under assay conditions (e.g., pH 7.4 buffer, 37°C) via HPLC .
- Dose-Response Curves : Perform EC₅₀/IC₅₀ assays in triplicate to rule out batch-to-batch variability .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity for suspected targets (e.g., bacterial gyrase) .
Q. What advanced techniques elucidate its mechanism of action in pharmacological contexts?
- Methodological Answer :
- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity to enzymes/receptors (e.g., ΔG, ΔH values for target interactions) .
- Metabolomics : LC-MS/MS tracks metabolite changes in bacterial cultures post-treatment to identify disrupted pathways .
- Cryo-EM : Resolve compound-enzyme complexes (e.g., with DNA topoisomerase II) at near-atomic resolution .
Q. How can in vivo efficacy and toxicity be systematically evaluated?
- Methodological Answer :
- Murine Models : Administer compound intravenously (10 mg/kg) in septicemia models; measure survival rates and bacterial load (CFU/mL) in blood .
- Toxicokinetics : Assess liver/kidney function via serum ALT, AST, and creatinine levels after 14-day dosing .
- BBB Penetration : Use LC-MS to quantify brain-to-plasma ratios in pharmacokinetic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
